molecular formula C20H26N10O15P2 B15141979 5'-O-phosphonoguanylyl-(3'->5')-guanosine CAS No. 33008-99-0

5'-O-phosphonoguanylyl-(3'->5')-guanosine

Cat. No.: B15141979
CAS No.: 33008-99-0
M. Wt: 708.4 g/mol
InChI Key: ZEHOHLFQOXAZHX-MHARETSRSA-N
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Description

5’-Phosphoguanylyl-(3’,5’)-guanosine is a linear RNA dinucleotide composed of two guanosine monophosphate units connected via a 3’ to 5’ phosphodiester linkage. This compound is structurally related to cyclic dinucleotides and plays a significant role in various biological processes, particularly in bacterial signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Phosphoguanylyl-(3’,5’)-guanosine typically involves the enzymatic degradation of cyclic di-guanosine monophosphate (c-di-GMP). The process is a two-step reaction:

Industrial Production Methods: Industrial production of 5’-Phosphoguanylyl-(3’,5’)-guanosine is not widely documented. it can be synthesized in the laboratory using the above enzymatic methods, ensuring high purity and yield through careful control of reaction conditions and purification processes.

Types of Reactions:

    Hydrolysis: 5’-Phosphoguanylyl-(3’,5’)-guanosine undergoes hydrolysis to produce guanosine monophosphate.

    Phosphodiester Bond Cleavage: The compound can be cleaved by specific phosphodiesterases to yield its constituent nucleotides.

Common Reagents and Conditions:

    Enzymes: EAL-dependent phosphodiesterases and oligoribonuclease are commonly used.

    Buffers: Reactions are typically carried out in buffered aqueous solutions to maintain optimal pH and ionic strength.

Major Products:

    Guanosine Monophosphate: The primary product formed from the hydrolysis of 5’-Phosphoguanylyl-(3’,5’)-guanosine.

Scientific Research Applications

5’-Phosphoguanylyl-(3’,5’)-guanosine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5’-Phosphoguanylyl-(3’,5’)-guanosine involves its role as an intermediate in the degradation of cyclic di-guanosine monophosphate. The compound is produced by the action of EAL-dependent phosphodiesterases on cyclic di-guanosine monophosphate and is subsequently hydrolyzed by oligoribonuclease to produce guanosine monophosphate . This process regulates the intracellular levels of cyclic di-guanosine monophosphate, thereby influencing bacterial signaling pathways and biofilm formation.

Comparison with Similar Compounds

Uniqueness: 5’-Phosphoguanylyl-(3’,5’)-guanosine is unique due to its specific role in the degradation pathway of cyclic di-guanosine monophosphate. Its linear structure and specific phosphodiester linkage distinguish it from other dinucleotides and cyclic nucleotides, making it a valuable tool for studying bacterial signaling and enzyme mechanisms.

Properties

CAS No.

33008-99-0

Molecular Formula

C20H26N10O15P2

Molecular Weight

708.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

InChI Key

ZEHOHLFQOXAZHX-MHARETSRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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